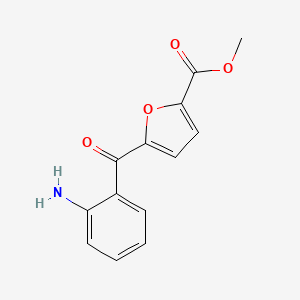

2-Furancarboxylic acid, 5-(2-aminobenzoyl)-, methyl ester

Description

2-Furancarboxylic acid, 5-(2-aminobenzoyl)-, methyl ester is a methyl ester derivative of 2-furancarboxylic acid substituted at the 5-position with a 2-aminobenzoyl group. Its molecular formula is C₁₃H₁₁NO₅ (molecular weight: 269.24 g/mol). Synthesis methods for analogous esters (e.g., methyl benzo[b]furan-2-carboxylate) involve catalytic reactions using iron-based catalysts under controlled temperatures, as seen in related work .

Properties

IUPAC Name |

methyl 5-(2-aminobenzoyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-4-2-3-5-9(8)14/h2-7H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPSBVUELRNRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258966 | |

| Record name | Methyl 5-(2-aminobenzoyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353504-67-3 | |

| Record name | Methyl 5-(2-aminobenzoyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353504-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-aminobenzoyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Furancarboxylic acid, 5-(2-aminobenzoyl)-, methyl ester, known by its CAS number 353504-67-3, is an organic compound that exhibits a unique structural combination of a furan ring and an aminobenzoyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{13}N O_3 with a molecular weight of approximately 245.235 g/mol. The presence of both aromatic and heterocyclic characteristics in its structure enhances its chemical reactivity and biological potential.

Mechanisms of Biological Activity

Research indicates that derivatives of 2-furancarboxylic acid exhibit various biological activities. Key mechanisms include:

- Antioxidant Activity : Compounds similar to this methyl ester have shown significant radical scavenging capabilities, which can mitigate oxidative stress in biological systems.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-furancarboxylic acid derivatives:

- Anticancer Activity :

- Antioxidant Effects :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of various compounds structurally related to 2-furancarboxylic acid:

| Compound Name | Molecular Formula | Antioxidant Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | C_{13}H_{13}N O_3 | 50 μM | 10-25 μM |

| 5-Methylfuran-2-carboxylic acid | C_{7}H_{8}O_3 | 70 μM | >100 μM |

| 5-(2-Nitrophenyl)-2-furancarboxylic acid methyl ester | C_{13}H_{12}N O_4 | 60 μM | 15-30 μM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-aminobenzoyl group distinguishes this compound from other furancarboxylate esters. Key comparisons include:

- Polarity and Solubility: The 2-aminobenzoyl group introduces a polar NH₂ moiety, increasing aqueous solubility compared to non-polar derivatives like methyl 2-furoate or silylated esters. This contrasts with the lipophilic 5-(TMS-O-methyl) analog .

- Electronic Properties : The electron-donating NH₂ group may alter the furan ring’s electron density, affecting reactivity in substitution or cyclization reactions. This differs from electron-withdrawing groups (e.g., nitro in 5-nitro-2-furancarboxylic acid vinyl ester), which reduce yields in esterification reactions .

Preparation Methods

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Pressure | 2280 Torr H₂ |

| Temperature | 20°C |

| Reaction Time | 2 hours |

The nitro-to-amine reduction proceeds quantitatively without side reactions, attributed to the selectivity of Pd/C in polar protic solvents. Post-reaction purification involves simple filtration and solvent evaporation, making this method industrially viable.

Esterification and Acylation Strategies

Alternative approaches focus on constructing the furan core followed by introducing the 2-aminobenzoyl moiety.

Furan Ester Synthesis via Dimethyl Carbonate (DMC) Chemistry

A one-pot esterification protocol adapted from galactaric acid derivatization employs Amberlyst-36 as a solid acid catalyst in DMC at 200°C. While this method is optimized for 2,5-furandicarboxylic acid dimethyl ester, analogous conditions could esterify 5-substituted furancarboxylic acids. For example, reacting 5-bromo-furan-2-carboxylic acid with methanol/DMC under catalysis yields the methyl ester, which subsequently undergoes Suzuki-Miyaura coupling with 2-aminophenylboronic acid.

Acylation via Benzoyl Chloride Intermediates

The patent by Lee et al. (2005) highlights the use of thionyl chloride (SOCl₂) or sulfonyl chloride to generate acid chlorides from carboxylic acids. Applying this to 2-aminobenzoic acid produces 2-aminobenzoyl chloride, which can acylate 5-hydroxy-furan-2-carboxylic acid methyl ester under basic conditions (e.g., MgO or NaHCO₃). However, this route requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride.

Mechanistic Insights and Intermediate Characterization

Hydrogenation Pathway

The nitro group in 5-(2-nitrophenyl)-furan-2-carboxylic acid methyl ester undergoes sequential reduction:

Coupling Reactions

HATU-mediated amide bond formation, as described in PD-1/PD-L1 inhibitor synthesis, could theoretically link 2-aminobenzoic acid to furan esters. However, the target compound’s benzoyl group (a ketone) necessitates nucleophilic acyl substitution rather than amidation, limiting this approach’s applicability.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 94% | Low | High |

| DMC Esterification | ~70% | Moderate | Moderate |

| Acylation via SOCl₂ | 56% | High | Low |

Catalytic hydrogenation outperforms other methods in yield and simplicity, though it requires access to nitro precursors. DMC chemistry offers greener alternatives but demands high-temperature optimization.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Furancarboxylic acid, 5-(2-aminobenzoyl)-, methyl ester?

The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring followed by coupling with 2-aminobenzoyl derivatives. A common approach includes:

- Esterification : Reacting 5-(2-aminobenzoyl)-2-furancarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

- Protection-Deprotection Strategies : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amine during coupling reactions, followed by deprotection under mild acidic conditions .

Yield optimization requires controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent side reactions like hydrolysis or oxidation .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Key techniques include:

Q. What are the primary challenges in purifying this compound?

- Solubility Issues : Low solubility in polar solvents (e.g., water) necessitates use of DCM or THF for recrystallization .

- Byproduct Removal : Chromatographic methods (e.g., silica gel column with ethyl acetate/hexane gradient) are critical to separate unreacted 2-aminobenzoyl intermediates or esterification byproducts .

Advanced Research Questions

Q. How does the electronic environment of the furan ring influence reactivity in cross-coupling reactions?

The electron-rich furan ring facilitates electrophilic substitution at the 5-position due to resonance stabilization from the oxygen atom. Computational studies (e.g., DFT) reveal that the methyl ester group at the 2-position slightly withdraws electron density, enhancing regioselectivity in reactions like Suzuki-Miyaura coupling . Experimental validation via Hammett plots (σ values for substituents) can quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ variations) may arise from:

- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

- Stereochemical Purity : Chiral impurities (e.g., from incomplete protection during synthesis) can skew results. Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess ≥95% .

Q. How can stability under physiological conditions be assessed?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The ester group is prone to hydrolysis in alkaline conditions (pH >8) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; use amber vials for storage to prevent radical-mediated decomposition .

Q. What mechanistic insights can be gained from studying its interaction with biomolecules?

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Key interactions include hydrogen bonding between the amide NH and catalytic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Variation of Substituents : Synthesize analogs with halogens (Cl, F) or methyl groups at the benzoyl or furan positions to assess steric/electronic effects .

- Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility. Include positive controls (e.g., ciprofloxacin for bacteria) .

Q. What analytical techniques are critical for detecting trace impurities?

Q. How to address discrepancies in synthetic yields across literature reports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.